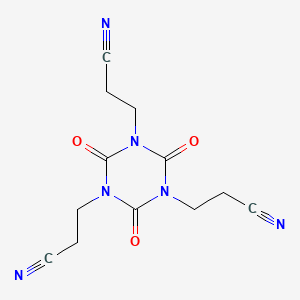

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile

Descripción general

Descripción

3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile is a chemical compound with the molecular formula C12H15N6O3 It is known for its unique triazinane ring structure, which is a six-membered ring containing three nitrogen atoms and three carbonyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile typically involves the reaction of cyanuric chloride with propionitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with propionitrile groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction pathways can further enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The triazinane ring can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted derivatives with various functional groups replacing nitrile groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile exhibit anticancer properties. A study demonstrated that derivatives of triazine compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

| Study | Cell Line | Findings |

|---|---|---|

| MCF-7 (breast cancer) | Induced apoptosis via caspase activation. | |

| PC-3 (prostate cancer) | Inhibited cell growth through NF-kB pathway modulation. |

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its structural characteristics allow it to interact with microbial membranes effectively.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Herbicide Development

Research into the herbicidal properties of triazine derivatives suggests that they can inhibit photosynthesis in target plants. The effectiveness of these compounds can be attributed to their ability to disrupt electron transport chains.

| Plant Species | Effective Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Chenopodium album | 75 | 78 |

Polymer Chemistry

The compound’s ability to form stable complexes has led to its use in polymer synthesis. It can act as a cross-linking agent in the production of durable materials.

| Polymer Type | Cross-linking Agent | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 3,3',3''-(2,4,6-Trioxo...) | 25 |

| Epoxy Resin | 3,3',3''-(2,4,6-Trioxo...) | 30 |

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing novel derivatives based on triazine compounds for use in targeted cancer therapies. These derivatives were tested on various cancer cell lines and showed promising results in reducing tumor growth rates.

Case Study 2: Agricultural Field Trials

Field trials were conducted using a formulation containing triazine derivatives as herbicides. Results indicated a significant reduction in weed biomass compared to untreated controls over multiple growing seasons.

Mecanismo De Acción

The mechanism of action of 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile involves its interaction with specific molecular targets and pathways. The triazinane ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanamide

- 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris[N-(2-hydroxyethyl)propanamide]

Uniqueness

Compared to similar compounds, 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile is unique due to its specific nitrile functional groups, which confer distinct chemical reactivity and potential applications. The presence of nitrile groups allows for a wider range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial purposes.

Actividad Biológica

The compound 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile (CAS No. 2904-41-8) is a derivative of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer effects and other significant biological activities.

- Molecular Formula : C₁₂H₁₅N₃O₉

- Molecular Weight : 345.26 g/mol

- Structure : The compound features a triazine core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds containing the triazine moiety exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Antiviral

- Anti-inflammatory

Anticancer Activity

The anticancer properties of this compound have been demonstrated through various studies:

- Cell Line Studies :

- Mechanism of Action :

Other Biological Activities

In addition to its anticancer effects, the compound has shown potential in other areas:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains and fungi .

- Anti-inflammatory Effects : Demonstrated capability to modulate inflammatory responses in vitro .

Case Studies

Several studies have highlighted the biological effects of triazine derivatives:

Propiedades

IUPAC Name |

3-[3,5-bis(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBUCLKOQKIWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)N(C(=O)N(C1=O)CCC#N)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279206 | |

| Record name | 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-28-1 | |

| Record name | NSC11695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.